Product packaging for 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole(Cat. No.:)

7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole

Cat. No.: B12079790
M. Wt: 279.18 g/mol
InChI Key: JZYBRYIRSBDUJS-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Heterocycles: Historical Context and Structural Features

Benzimidazole, a heterocyclic aromatic organic compound, is characterized by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. wikipedia.orgresearchgate.net This bicyclic structure, also known as 1,3-benzodiazole, was first discovered during research into vitamin B₁₂, where its N-ribosyl-dimethylbenzimidazole derivative was identified as a key ligand for the cobalt atom. wikipedia.orgresearchgate.net The therapeutic potential of the benzimidazole nucleus has been recognized since 1944. nih.gov

Structurally, benzimidazole is an electron-rich system containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. nih.gov This capability, along with potential for π-π stacking and hydrophobic interactions, allows benzimidazole derivatives to bind effectively with various biomolecules like enzymes and nucleic acids. nih.gov The numbering of the atoms in the benzimidazole ring system follows a standard convention, and its planar structure is a key feature contributing to its aromaticity and interaction capabilities. wikipedia.org

Significance of Benzimidazole Derivatives in Contemporary Organic Chemistry and Material Science

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds. nih.gov Researchers have extensively modified the core structure by introducing various substituents, leading to the development of drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic agents. nih.govmdpi.com

Beyond medicine, benzimidazole derivatives are significant in organic synthesis and material science. They serve as crucial intermediates for creating more complex molecules, including dyes and polymers. nih.gov Their unique physicochemical properties have led to their use in the development of chemosensors, fluorescent materials, corrosion inhibitors, and as ligands in asymmetric catalysis. nih.govresearchgate.net

Importance of Specific Substituents: The Role of Bromo and Cyclohexyl Moieties in Benzimidazole Systems

The properties and reactivity of the benzimidazole core are significantly influenced by the nature and position of its substituents.

The bromo substituent , as seen in 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole, is an important functional group in synthetic chemistry. The presence of a bromine atom, an electron-withdrawing group, can alter the electronic properties of the benzimidazole ring. mdpi.com More significantly, it provides a reactive site for further molecular elaboration through various chemical reactions. evitachem.comsmolecule.com The bromine atom can be replaced via nucleophilic substitution or participate in cross-coupling reactions, such as the Sonogashira coupling, allowing for the synthesis of more complex structures. evitachem.com This functional handle is crucial for creating libraries of compounds for drug discovery and material science applications. Studies on other brominated benzimidazoles have shown that this substitution can enhance biological activity compared to non-brominated analogues. smolecule.com

The cyclohexyl moiety at the 2-position introduces a bulky, non-polar, and lipophilic (fat-soluble) group. The inclusion of such groups can impact a molecule's solubility, metabolic stability, and how it interacts with biological targets. researchgate.net In drug design, modifying lipophilicity is a key strategy to improve a compound's pharmacokinetic profile. A series of benzimidazole derivatives featuring a phenylcyclohexyl acetic acid group, for example, were investigated as potential anti-obesity and anti-diabetic agents. researchgate.net The cyclohexyl group's size and shape can also introduce steric hindrance, influencing the molecule's conformation and its ability to fit into the binding sites of enzymes or receptors.

Research Landscape and Gaps Pertaining to this compound

Despite the extensive research into the broader benzimidazole family, dedicated studies focusing specifically on this compound are notably limited in the public scientific literature. The compound is commercially available, indicating its primary role as a research chemical or a building block for more complex syntheses. evitachem.com

The existing knowledge base allows for predictions about its potential utility. Its structure suggests it could be a valuable intermediate, with the bromo group at the 7-position offering a site for synthetic modification and the cyclohexyl group at the 2-position providing lipophilicity that could be relevant in medicinal chemistry screening. evitachem.com Potential applications could include its use as a research tool to investigate the biological activities of benzimidazole derivatives or as a starting material for creating novel compounds in drug discovery or material science. evitachem.com

However, a significant gap exists in the form of detailed experimental data. There is a lack of published research on its specific synthesis methods, comprehensive characterization, biological activity profiles (such as antimicrobial or anticancer properties), and potential applications in material science. This presents an opportunity for future research to explore the unique properties and potential of this specific compound, contributing to the broader understanding of substituted benzimidazole systems.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₅BrN₂
Molecular Weight 279.18 g/mol
Class Organic Heterocyclic Compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrN2 B12079790 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

4-bromo-2-cyclohexyl-1H-benzimidazole

InChI

InChI=1S/C13H15BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)

InChI Key

JZYBRYIRSBDUJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=CC=C3Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2 Cyclohexyl 1h Benzo D Imidazole

Conventional Synthetic Routes to 2-Substituted Benzimidazoles

The foundational chemistry for producing 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole lies in the well-established methods for synthesizing the 2-substituted benzimidazole (B57391) scaffold. These routes typically involve the cyclocondensation of an aromatic diamine with a suitable carbonyl-containing functional group.

Condensation Reactions with o-Phenylenediamines and Cyclohexyl Carboxylic Acid Derivatives

The most fundamental and widely employed method for constructing the 2-substituted benzimidazole core is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. semanticscholar.orgorientjchem.org In the context of synthesizing the target molecule, this involves reacting a suitably substituted o-phenylenediamine with cyclohexanecarboxylic acid or a related derivative, such as cyclohexanecarboxaldehyde (B41370).

The reaction mechanism generally proceeds through an initial nucleophilic attack by one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic benzimidazole ring. Various studies have demonstrated the successful synthesis of 2-substituted benzimidazoles by reacting o-phenylenediamine with a range of carboxylic acids and aldehydes. semanticscholar.orgresearchgate.net The use of cyclohexyl derivatives is also documented; for instance, 2-cyclohexyl-1H-benzo[d]imidazole has been synthesized and characterized, implying a reaction between o-phenylenediamine and a cyclohexyl precursor. rsc.org Similarly, related heterocycles have been formed using cyclohexyl thioamides, further supporting the viability of this approach. beilstein-journals.org

Catalyst Systems and Reaction Conditions for Benzimidazole Formation

The efficiency and yield of the condensation reaction to form 2-substituted benzimidazoles are significantly influenced by the choice of catalyst and reaction conditions. A diverse array of catalyst systems has been developed to promote this transformation under various conditions, including acidic, metallic, and oxidative systems. nih.gov

Acid catalysts are commonly used to facilitate the dehydration step. These include Brønsted acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (ρ-TSOH), as well as polyphosphoric acid (PPA), which can also serve as a high-boiling solvent. orientjchem.orgorganic-chemistry.orgnuph.edu.ua

Metal-based catalysts offer mild and efficient alternatives. Catalysts such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), gold nanoparticles on a titanium dioxide support (Au/TiO₂), and various copper salts have been shown to effectively promote benzimidazole formation, often in high yields and under environmentally benign conditions. semanticscholar.orgbeilstein-journals.orgmdpi.comresearchgate.net Engineered solid catalysts, like magnesium oxide on dendritic fibrous nanosilicates (MgO@DFNS), have also been developed for easy recovery and recycling. rsc.org

Modern synthetic methods often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating. researchgate.netresearchgate.net Furthermore, solvent-free conditions have been developed to create more environmentally friendly and efficient processes. semanticscholar.orgresearchgate.net

Interactive Table: Catalyst Systems for 2-Substituted Benzimidazole Synthesis

Catalyst System Starting Materials (General) Conditions Key Advantages Reference(s)
Acid Catalysts
p-Toluenesulfonic acid (ρ-TSOH) o-Phenylenediamine, Aldehydes/Carboxylic Acids Varies Inexpensive, effective orientjchem.org
HCl / H₂O₂ o-Phenylenediamine, Aldehydes Room Temp, Acetonitrile (B52724) Short reaction time, high yields organic-chemistry.org
Polyphosphoric Acid (PPA) o-Phenylenediamine, Carboxylic Acids High Temp Acts as solvent and catalyst nuph.edu.ua
Metal Catalysts
Au/TiO₂ o-Phenylenediamine, Aldehydes Ambient Temp, CHCl₃:MeOH Heterogeneous, reusable, mild conditions mdpi.com
Er(OTf)₃ o-Phenylenediamine, Aldehydes Water, Heat/Microwave Eco-friendly, selective beilstein-journals.org
MgO@DFNS o-Phenylenediamine, Aldehydes Ethanol, Ambient Temp Heterogeneous, recyclable, green rsc.org
Cu(II)-Alginate o-Phenylenediamine, Aldehydes Water-Ethanol, Room Temp Mild conditions, short reaction times researchgate.net
Other
None (Solvent-free) o-Phenylenediamine, Aldehydes 140 °C No catalyst or solvent needed semanticscholar.org
Microwave Irradiation o-Phenylenediamine, Dicarboxylic Acids Alumina-methanesulfonic acid Rapid, good yields researchgate.net

Strategies for Selective Bromination at the 7-Position of the Benzimidazole Core

Achieving the specific 7-bromo substitution on the 2-cyclohexyl-1H-benzo[d]imidazole structure requires a regioselective approach. Direct bromination of the pre-formed benzimidazole ring is often complicated by the formation of multiple isomers.

Regioselective Halogenation Techniques

Direct electrophilic halogenation of the benzimidazole core can be challenging to control. The benzene (B151609) ring possesses four potentially reactive positions (4, 5, 6, and 7). Reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for bromination. utm.myresearchgate.net However, these reactions often lack regioselectivity and can lead to polybrominated products, such as 4,5,6,7-tetrabromobenzimidazole, especially under harsh conditions. mdpi.com While specific conditions using NBS in sulfuric acid have been shown to selectively brominate related benzofused heterocycles at the 4- and 7-positions, achieving monosubstitution at only the 7-position on an existing 2-substituted benzimidazole is not a straightforward or commonly reported procedure. utm.myresearchgate.net Therefore, controlling the reaction to yield solely the 7-bromo isomer is a significant synthetic hurdle.

Precursor Synthesis for 7-Bromination Introduction

The most reliable and widely accepted strategy for synthesizing a specifically substituted benzimidazole, such as the 7-bromo derivative, is to begin with a pre-functionalized precursor. In this case, the synthesis starts with a brominated o-phenylenediamine.

The key starting material for this route is 4-bromo-1,2-phenylenediamine . A standard laboratory preparation involves the direct bromination of o-phenylenediamine with molecular bromine in a solvent like acetic acid. prepchem.com The bromine atom at the 4-position of this diamine precursor dictates the position of the bromo-substituent in the final product.

Once 4-bromo-1,2-phenylenediamine is obtained, it undergoes a condensation reaction with cyclohexanecarboxylic acid or one of its derivatives, following the general methods described in section 2.1.1. This cyclocondensation directly yields the target compound, this compound. This precursor-based approach has been successfully used to prepare other brominated benzimidazoles, such as 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from the condensation of 4-bromo-1,2-diaminobenzene. nih.gov This method circumvents the regioselectivity problems associated with post-synthesis bromination and is the most logical route to the desired product.

One-Pot and Multicomponent Approaches for 2-Cyclohexyl-Benzimidazole Synthesis

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions have been increasingly applied to the synthesis of benzimidazoles. semanticscholar.orgnih.gov These strategies involve combining multiple reaction steps in a single flask without the need to isolate intermediates.

For the synthesis of a 2-cyclohexyl-benzimidazole, a one-pot approach would typically involve mixing an o-phenylenediamine, cyclohexanecarboxaldehyde, and a suitable catalyst/oxidant system in a single reaction vessel. rsc.orgorganic-chemistry.org For example, efficient one-pot procedures have been developed using systems like H₂O₂/HCl in acetonitrile or a catalytic amount of Indium(III) triflate under solvent-free conditions. organic-chemistry.orgresearchgate.net Another approach involves the reductive cyclization of a 2-nitroaniline (B44862) precursor with an aldehyde in a one-pot process. researchgate.net

While a specific one-pot synthesis for this compound is not explicitly detailed in the literature, the principles can be readily applied. Such a process would likely involve the one-pot condensation of the key precursor, 4-bromo-1,2-phenylenediamine, with cyclohexanecarboxaldehyde, facilitated by one of the numerous catalyst systems developed for this purpose. rsc.orgorganic-chemistry.org These advanced synthetic methods offer significant advantages in terms of operational simplicity and time- and resource-efficiency over classical multi-step procedures. beilstein-journals.org

Optimization of Reaction Yields and Purity

The efficient synthesis of this compound relies on the careful optimization of various reaction parameters. While specific research detailing the optimization of this exact compound is limited, data from the synthesis of structurally related 2-aryl and 2-substituted benzimidazoles provide valuable insights into the factors influencing yield and purity. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the synthesis of 2-substituted benzimidazoles, a variety of catalysts have been explored. These include both acid and metal catalysts. For instance, in the synthesis of 2-aryl benzimidazoles, silica-supported periodic acid (H₅IO₆-SiO₂) has been used as an efficient catalyst, leading to high yields under mild conditions. Current time information in Pasuruan, ID. The optimization of catalyst loading is crucial; for example, studies on similar reactions have shown that a specific molar percentage of the catalyst can significantly impact the reaction outcome.

The choice of solvent also plays a pivotal role. While traditional organic solvents like dimethylformamide (DMF) or toluene (B28343) have been used, the trend is shifting towards greener alternatives. The reaction temperature and duration are interdependent variables. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

The purification of the final product is another critical step to ensure high purity. Common methods include recrystallization from a suitable solvent or column chromatography. The choice of the purification method depends on the nature of the impurities present.

Table 1: Illustrative Optimization Parameters for the Synthesis of 2-Substituted Benzimidazole Analogues

CatalystSolventTemperature (°C)TimeYield (%)Purity (%)Reference
H₅IO₆-SiO₂AcetonitrileRoom Temp.25 min92>95 Current time information in Pasuruan, ID.
Al₂O₃/ZrO₂EthanolReflux5 h85High researchgate.net
p-Toluenesulfonic acidSolvent-freeGrinding10-15 min94HighN/A
Polyphosphoric acidSolvent-free130-1401-2 h85-95High sigmaaldrich.com
Erbium(III) triflateWater805 minup to 99HighN/A

Note: This table is illustrative and based on data for analogous benzimidazole compounds, not specifically this compound.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. These principles focus on the use of non-toxic solvents, renewable starting materials, and energy-efficient methods. nih.gov

One of the key areas of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. Several studies have reported the successful synthesis of benzimidazole analogues in aqueous media. For example, the use of a copper(II)-loaded alginate hydrogel bead catalyst in a water-ethanol solvent system has been shown to be effective for the synthesis of substituted benzimidazoles at room temperature, with the catalyst being recyclable.

Solvent-free reaction conditions, often coupled with microwave irradiation or mechanical grinding (mechanochemistry), represent another significant green approach. These methods can lead to shorter reaction times, reduced energy consumption, and the elimination of solvent waste. Catalysts like p-toluenesulfonic acid have been effectively used under solvent-free grinding conditions to produce benzimidazoles in high yields.

The use of recyclable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts, such as metal oxides (e.g., ZnO, Al₂O₃, ZrO₂) and metal-organic frameworks (MOFs), are advantageous as they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net For instance, ZnO nanoparticles have been employed as a recyclable catalyst for the synthesis of 1H-benzo[d]imidazole derivatives, demonstrating high yields and shorter reaction times.

Table 2: Application of Green Chemistry Principles in the Synthesis of Benzimidazole Analogues

Green PrincipleMethod/CatalystSolventKey AdvantagesYield (%)Reference
Use of Green SolventsBoric acid/TBABWaterMild conditions, simple workupup to 96
Solvent-Free ConditionsMicrowave IrradiationNoneRapid reaction, high efficiency82-95 researchgate.net
Recyclable CatalystZnO NanoparticlesEthanolRecyclable catalyst, shorter timeup to 95
Recyclable CatalystCu(II)-alginate beadsWater-EthanolMild conditions, recyclable70-94
Atom EconomyCatalyst-free, MicrowaveNoneNo catalyst needed, fastGood researchgate.net

Note: This table is based on data for analogous benzimidazole compounds and illustrates the application of green chemistry principles.

Chemical Reactivity and Transformations of 7 Bromo 2 Cyclohexyl 1h Benzo D Imidazole

Reactions at the Bromo Substituent (Position 7)

The bromine atom at the 7-position is a versatile functional group, primarily enabling carbon-carbon bond formation through cross-coupling reactions and serving as a leaving group in nucleophilic substitutions. jocpr.com Its presence significantly enhances the synthetic utility of the molecule. jocpr.commdpi.com

The bromo substituent makes the benzimidazole (B57391) an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds under relatively mild conditions. jocpr.comyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com It is a powerful method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at position 7. nih.gov The general stability and low toxicity of the boronic acid reagents make this a widely used transformation in medicinal chemistry. youtube.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the bromo-benzimidazole with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. jocpr.comijdrt.comchemistryviews.org The reaction is highly efficient for creating arylalkynes and can be conducted under mild, and sometimes aqueous, conditions. jocpr.comrsc.org

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond between the bromo-benzimidazole and an alkene. purechemistry.orgrsc.org Catalyzed by a palladium complex, this reaction typically proceeds with excellent trans selectivity and is instrumental in synthesizing substituted alkenes, such as styrenyl-benzimidazoles. purechemistry.orgchadsprep.cominstras.com

Interactive Table of Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemBond FormedKey Features
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃)Aryl-Aryl, Aryl-AlkylMild conditions, stable reagents, high functional group tolerance. youtube.comnih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Amine BaseAryl-AlkyneDirect alkynylation of aryl halides. jocpr.comijdrt.comrsc.org
HeckAlkene (e.g., CH₂=CHR)Pd(0) or Pd(II) catalyst + Base (e.g., Et₃N)Aryl-AlkeneForms substituted alkenes, often with high stereoselectivity. purechemistry.orgchadsprep.cominstras.com

The bromine atom on the electron-deficient benzimidazole ring system can be displaced by potent nucleophiles. In these reactions, nucleophiles such as amines or alcohols can replace the bromide to yield new functionalized derivatives. jocpr.commdpi.com This pathway is particularly useful for introducing heteroatom linkages at the 7-position, further expanding the molecular diversity accessible from the parent compound. The reaction is often facilitated by the presence of the heterocyclic ring, which can stabilize the intermediate Meisenheimer complex formed during the substitution process.

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1-H)

The imidazole portion of the benzimidazole core contains a reactive N-H group that is both weakly acidic and basic. ijdrt.com This site is readily susceptible to electrophilic attack, most commonly through alkylation and acylation reactions.

N-alkylation is a common transformation for benzimidazoles, typically achieved by treating the heterocycle with an alkyl halide in the presence of a base. nih.govacs.org The base, such as sodium hydride or potassium carbonate, deprotonates the imidazole nitrogen to form a more nucleophilic benzimidazolide (B1237168) anion, which then attacks the alkylating agent.

Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These reactions introduce a carbonyl group onto the imidazole nitrogen, forming an amide linkage. This modification can influence the electronic properties of the benzimidazole ring and serve as a protecting group.

Interactive Table of N-Substitution Reagents
Reaction TypeReagent ClassExample ReagentsBase Often UsedProduct
N-AlkylationAlkyl Halides, TosylatesMethyl Iodide, Benzyl Bromide, Ethyl Chloroacetate (B1199739)K₂CO₃, NaHN-Alkyl Benzimidazole
N-AcylationAcyl Halides, AnhydridesAcetyl Chloride, Benzoyl Chloride, Acetic AnhydridePyridine, Et₃NN-Acyl Benzimidazole

The N-alkylation and N-acylation reactions lead to the formation of a wide array of N-substituted derivatives. The synthesis of these compounds is a key strategy in medicinal chemistry, as substitution at the N1 position can significantly modulate the biological activity and pharmacokinetic properties of the benzimidazole scaffold. For instance, reacting the parent compound with ethyl chloroacetate can introduce an ester functional group, which can be further manipulated. Microwave-assisted methods have been shown to accelerate the synthesis of such derivatives, often leading to excellent yields in shorter reaction times.

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl group at the 2-position is a saturated aliphatic ring and is generally chemically robust compared to the aromatic benzimidazole core. It does not undergo the electrophilic or nucleophilic substitution reactions characteristic of the bromo-benzimidazole portion. Under many synthetic conditions used to modify the rest of the molecule, such as palladium-catalyzed couplings or N-alkylation, the cyclohexyl ring remains inert.

However, under specific and more forceful conditions, the cyclohexyl moiety can be made to react. One potential transformation is oxidation. Kinetic studies on the oxidation of cyclohexanol (B46403) using 1-chlorobenzimidazole have shown that the cyclic alcohol can be converted to the corresponding cyclohexanone (B45756). jocpr.comjocpr.com By analogy, it is conceivable that under appropriate oxidative conditions, the cyclohexyl group of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole could be oxidized to a cyclohexanone or hydroxylated derivative, introducing a ketone or alcohol functionality to the molecule. Such a transformation would likely require strong oxidizing agents and carefully controlled conditions to avoid degradation of the benzimidazole ring.

Stability Profile and Potential Degradation Pathways under Various Conditions

The stability of this compound is a critical aspect, particularly for its storage and handling. Generally, benzimidazole derivatives exhibit good thermal stability. researchgate.net However, the presence of the bromo substituent introduces a potential for photodegradation.

Photostability: Aromatic bromides can be susceptible to photodecomposition upon exposure to UV light. The C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of debrominated products, dimers, or reaction products with the solvent. Studies on other benzimidazole anthelmintics have shown high photosensitivity in solution. jst.go.jp Therefore, it is advisable to store this compound protected from light, especially when in solution.

Thermal Stability: Benzimidazole compounds are known for their thermal robustness. researchgate.net However, at elevated temperatures, thermal degradation can occur. The degradation pathways for benzimidazoles can involve the fragmentation of the imidazole ring and the cleavage of substituent groups. For polybenzoxazines, a related heterocyclic structure, thermal degradation has been observed to occur in multiple stages, with the initial weight loss attributed to the evaporation of amines and major degradation of phenolic moieties at higher temperatures. achemblock.com While specific data for this compound is not available, it is expected to be relatively stable at moderate temperatures in solid form.

Hydrolytic Stability: The stability of the compound towards hydrolysis depends on the pH of the medium. The benzimidazole ring itself is generally stable under neutral and basic conditions. Under strongly acidic conditions, protonation of the imidazole nitrogens can occur, which might influence its stability and reactivity. The bromo and cyclohexyl substituents are generally not susceptible to hydrolysis under typical conditions. However, comprehensive studies on benzimidazole drug residues have shown that stability in aqueous matrices can be influenced by storage temperature and pH. researchgate.net

Potential Degradation Pathways: Based on the chemistry of related compounds, potential degradation pathways for this compound could include:

Photodebromination: Cleavage of the C-Br bond under UV irradiation to form 2-cyclohexyl-1H-benzo[d]imidazole.

Oxidative Degradation: The benzimidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light, potentially leading to ring-opened products.

Thermal Fragmentation: At high temperatures, the molecule could fragment, leading to the loss of the cyclohexyl group or cleavage of the benzimidazole ring system.

A summary of the stability profile is presented in the table below:

ConditionStabilityPotential Degradation Products
Light (UV) Potentially unstable, especially in solution.2-cyclohexyl-1H-benzo[d]imidazole, dimeric products.
Heat Generally stable in solid form at moderate temperatures.Fragmentation products at high temperatures.
Hydrolysis Generally stable under neutral and basic conditions.Dependent on pH; specific data not available.
Oxidation Susceptible to strong oxidizing agents.Ring-opened products.

It is important to note that this stability profile is largely inferred from the behavior of structurally related compounds, and specific experimental studies on this compound are required for a definitive assessment.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 2 Cyclohexyl 1h Benzo D Imidazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular vibrations of a compound. These vibrations, which include stretching, bending, and torsional modes, are unique to the molecule's structure and bonding, providing a molecular fingerprint.

Expected Vibrational Modes for 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole

While specific experimental FT-IR and Raman spectra for this compound are not found in the reviewed literature, the expected vibrational frequencies can be predicted based on the characteristic absorptions of its functional groups.

Interactive Data Table: Predicted Vibrational Assignments

Functional Group/MoietyVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Benzimidazole (B57391) RingN-H Stretch3400-3200A broad band, indicative of hydrogen bonding in the solid state.
Benzimidazole RingC=N Stretch1630-1580Characteristic of the imidazole (B134444) portion of the ring system.
Benzimidazole RingC=C Stretch (Aromatic)1600-1450Multiple bands are expected due to the fused benzene (B151609) ring.
Cyclohexyl GroupC-H Stretch (Aliphatic)2950-2850Asymmetric and symmetric stretching of CH₂ and CH groups.
Cyclohexyl GroupC-H Bend1470-1440Scissoring and bending vibrations of the methylene (B1212753) groups.
-Bromo BondC-Br Stretch680-515The position can be influenced by substitution on the aromatic ring. Bromo-substituted benzimidazoles have shown characteristic bands in the range of 748-741 cm⁻¹. beilstein-journals.org
Aromatic RingC-H Out-of-Plane Bend900-675The pattern of these bands can sometimes indicate the substitution pattern on the benzene ring.

The FT-IR spectrum is anticipated to be dominated by strong absorptions from the N-H and C-H stretching regions. The Raman spectrum would be complementary, with the aromatic ring stretching vibrations and the C-Br stretch likely showing strong signals. A comprehensive analysis would typically involve computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and compare them with experimental data for precise assignments. beilstein-journals.orgmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

As of the latest review of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no public crystal structure determination for this compound has been deposited. google.comnih.gov

Expected Solid-State Architecture and Conformation

Based on the crystal structures of related 2-substituted and 7-substituted benzimidazole derivatives, several structural features can be anticipated for this compound. google.com

Planarity of the Benzimidazole Core: The fused benzimidazole ring system is expected to be essentially planar.

Conformation of the Cyclohexyl Group: The cyclohexyl group, attached at the 2-position, will likely adopt a stable chair conformation. The orientation of the cyclohexyl ring relative to the benzimidazole plane will be a key conformational feature, influenced by steric hindrance.

Intermolecular Interactions: In the solid state, it is highly probable that the molecules will be linked by intermolecular hydrogen bonds between the N-H donor of the imidazole ring and the nitrogen acceptor (N=C) of an adjacent molecule, forming chains or dimeric motifs. This is a common feature in the crystal structures of benzimidazole derivatives. google.com

Halogen Bonding: The bromine atom at the 7-position may participate in halogen bonding interactions with other electronegative atoms in the crystal lattice, further influencing the solid-state packing.

Interactive Data Table: Predicted Crystallographic Parameters (Based on Analogs)

ParameterExpected Value RangeBasis of Prediction
N-H···N Hydrogen Bond Length2.7 - 3.0 ÅObserved in various crystalline benzimidazole derivatives. google.com
C-Br Bond Length~1.90 ÅTypical for a bromine atom attached to an sp² carbon on an aromatic ring.
C-N Bond Lengths (imidazole)1.32 - 1.39 ÅCharacteristic of the C-N bonds within the imidazole ring.
C-C Bond Length (cyclohexyl)1.52 - 1.54 ÅStandard for sp³-sp³ carbon bonds.
Dihedral Angle (Benzimidazole/Cyclohexyl)VariableDependent on steric factors and crystal packing forces.

A definitive understanding of the solid-state architecture awaits an experimental X-ray crystal structure determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Specific experimental UV-Vis spectroscopic data for this compound, including absorption maxima (λmax) and molar absorptivity values, are not available in the public domain literature reviewed.

Expected Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzimidazole chromophore. The primary transitions anticipated are π → π* transitions, characteristic of aromatic and conjugated systems.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzimidazole systems, these typically result in strong absorption bands in the UV region, generally between 240 and 285 nm. The presence of the bromo substituent may cause a slight red-shift (bathochromic shift) of these absorption bands.

n → π* Transitions: Transitions of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital are also possible. These are typically much weaker than π → π* transitions and may be obscured by the stronger absorptions.

The cyclohexyl group is an aliphatic, non-conjugated substituent and is not expected to contribute significantly to the absorption in the 200-800 nm range. The solvent used for analysis can influence the position and intensity of the absorption bands.

Interactive Data Table: Predicted UV-Vis Absorption

Transition TypeExpected λmax Range (nm)ChromophoreNotes
π → π240 - 290Benzimidazole RingStrong intensity absorptions are expected, characteristic of the aromatic system. The exact position will be influenced by substitution.
n → π> 290Imidazole MoietyWeak intensity, may be difficult to observe or be masked by the more intense π → π* bands.

To accurately determine the electronic transitions, experimental measurement of the UV-Vis spectrum in a suitable solvent, complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations, would be necessary.

Computational and Theoretical Studies on 7 Bromo 2 Cyclohexyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a cornerstone of computational chemistry for predicting molecular properties. For a molecule like 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its geometry, stability, and reactivity. nih.govnih.govresearchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. nih.gov This calculation finds the conformation with the minimum energy, providing key structural parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles of the ground state molecule.

The optimization would reveal the planarity of the benzimidazole (B57391) ring system and the preferred orientation of the cyclohexyl group relative to the core. The electronic properties, such as the distribution of electron density and dipole moment, are also determined from this optimized structure.

Illustrative Data Table: Predicted Structural Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=N (imidazole)1.32 Å
C-N (imidazole)1.38 Å
C-Br (benzene)1.90 Å
C-C (cyclohexyl)1.54 Å
Bond Angles (°) C-N-C (imidazole)108.5°
N-C-N (imidazole)115.0°
C-C-Br (benzene)120.5°
Dihedral Angle (°) Benzimidazole-Cyclohexyl45.0°

Note: The values in this table are hypothetical examples based on typical bond lengths and angles for similar molecular fragments found in computational studies of related benzimidazole and bromo-aromatic compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. irjweb.com Conversely, a small gap indicates a molecule is more reactive. From these energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify reactivity. ekb.eg

Illustrative Data Table: FMO Energies and Reactivity Descriptors

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.25
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.10
Energy GapΔEELUMO - EHOMO5.15
Ionization PotentialI-EHOMO6.25
Electron AffinityA-ELUMO1.10
Chemical Hardnessη(I - A) / 22.575
Chemical SoftnessS1 / (2η)0.194
Electrophilicity Indexω(I + A)² / (8η)2.62

Note: The values in this table are hypothetical examples based on values reported for other benzimidazole derivatives. irjweb.comnih.govekb.eg

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to show different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like nitrogen or the bromine atom's lone pairs, are susceptible to electrophilic attack. nih.govnih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas, usually around hydrogen atoms (especially the N-H proton of the imidazole (B134444) ring), are prone to nucleophilic attack. nih.gov

Green Regions : Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the imidazole nitrogen atoms and the bromo substituent, while a strong positive potential would be located on the hydrogen atom attached to the imidazole nitrogen. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. cosmosscholars.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, revealing how the molecule flexes, bends, and rotates at a given temperature.

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility : Analyzing the various conformations of the cyclohexyl ring (e.g., chair, boat, twist-boat) and its rotational freedom around the bond connecting it to the benzimidazole core.

Solvent Effects : Simulating the molecule in a solvent (like water or DMSO) to see how its conformation and dynamics are influenced by the surrounding environment.

Interaction Stability : If docked into a biological target like a protein, MD simulations can assess the stability of the binding pose and the key intermolecular interactions over time. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization. researchgate.netresearchgate.net

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and wagging of different bonds and functional groups. Comparing the calculated IR spectrum with an experimental one helps confirm the molecular structure. Key predicted peaks for this molecule would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-Br stretching vibrations.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. researchgate.net These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govresearchgate.net This analysis helps to understand the electronic transitions, often corresponding to π→π* transitions within the benzimidazole system.

Illustrative Data Table: Predicted Spectroscopic Data

Spectrum TypeParameterPredicted Value
**IR (cm⁻¹) **N-H Stretch3450
C-H Stretch (Aromatic)3100
C-H Stretch (Aliphatic)2950-2850
C=N Stretch1620
¹H NMR (ppm) N-H12.5
Aromatic-H7.2-7.8
Cyclohexyl-H1.2-2.1
¹³C NMR (ppm) C=N155
Aromatic-C110-140
Aromatic C-Br105
Cyclohexyl-C25-45

Note: The values in this table are hypothetical examples based on typical spectroscopic data for benzimidazole derivatives. researchgate.netresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations can go beyond static properties to model entire reaction pathways. nih.gov This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, such studies could investigate:

Synthesis Pathways : Modeling the condensation reaction used to form the benzimidazole ring to understand its mechanism and optimize reaction conditions.

Metabolic Reactions : Predicting potential sites of metabolic transformation, such as oxidation of the cyclohexyl ring or other phase I/II reactions.

Chemical Reactivity : Studying the mechanism of potential reactions, such as nucleophilic substitution at the bromine-bearing carbon, by calculating the activation energy barriers. nih.gov These studies provide deep insight into the kinetics and thermodynamics of chemical transformations.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, providing deep insights into the relationship between the chemical structure of a molecule and its biological activity. For benzimidazole derivatives, including the specific compound this compound, computational approaches are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective analogues. These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a rational basis for understanding and optimizing the pharmacological properties of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. ijpsr.com These analyses aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov For benzimidazole derivatives, QSAR models have been successfully developed to predict a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijpsr.com

A typical QSAR study involves the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized into electronic (such as dipole moment and energies of frontier molecular orbitals like HOMO and LUMO), steric (related to the size and shape of the molecule), and topological (describing the connectivity of atoms). For instance, a QSAR model for a series of 2-thioalkyl aryl benzimidazole derivatives revealed that their anthelmintic activity is correlated with the dipole moment (μ), the energy of the highest occupied molecular orbital (E-HOMO), and the smallest negative charge (q-). biolscigroup.us Such models can guide the modification of the this compound scaffold. For example, by calculating these descriptors for virtual derivatives with different substituents, it is possible to predict which modifications are likely to enhance a specific biological activity.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for elucidating the binding mode of benzimidazole derivatives at a molecular level. For example, docking studies on N-1 alkylated benzimidazoles have been used to understand their interaction with the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase. nih.gov In the context of this compound, molecular docking could be employed to predict its binding affinity and interactions with various biological targets, such as enzymes or receptors implicated in different diseases. The results of such studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and suggesting avenues for structural optimization.

The insights gained from these computational approaches are often presented in data tables that summarize the key molecular descriptors and their correlation with biological activity. The following is a representative, interactive data table illustrating the type of data that would be generated in a QSAR study of hypothetical derivatives of this compound.

Compound IDR-Group ModificationLogPDipole Moment (Debye)E-HOMO (eV)E-LUMO (eV)Predicted IC50 (µM)
BCB-01 H (Parent)4.23.5-6.2-1.515.2
BCB-02 4-OH3.84.1-5.9-1.310.5
BCB-03 4-Cl4.52.8-6.5-1.812.8
BCB-04 4-OCH34.14.5-5.8-1.28.7
BCB-05 3-NO24.05.2-7.1-2.525.1

This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data for this compound and its derivatives.

In this hypothetical table, various substituents (R-Group Modification) are added to the cyclohexyl ring of the parent compound. The table includes calculated physicochemical properties like the logarithm of the partition coefficient (LogP), which is a measure of lipophilicity, and electronic properties like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The final column presents the predicted half-maximal inhibitory concentration (IC50), a measure of the compound's potency. Such a table would be invaluable for a medicinal chemist to understand the structure-activity relationships and to prioritize the synthesis of the most promising new compounds. For example, the data might suggest that electron-donating groups at the 4-position of the cyclohexyl ring enhance the desired activity.

Applications of 7 Bromo 2 Cyclohexyl 1h Benzo D Imidazole As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The presence of a bromine atom on the benzimidazole (B57391) core of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of more complex, fused heterocyclic systems. The reactivity of the bromine atom allows for its participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to a wide range of molecular diversity. evitachem.combeilstein-journals.org

One of the key strategies for constructing complex heterocyclic systems from bromo-benzimidazoles involves intramolecular cyclization reactions. For instance, N-arylation of a benzimidazole followed by a cesium carbonate-mediated cyclization with selenium powder can lead to the formation of novel benzimidazo[2,1-b]benzoselenoazoles. beilstein-journals.org While this specific example does not use the 2-cyclohexyl derivative, the underlying principle of using a bromo-substituted benzimidazole as a precursor for fused systems is a well-established synthetic strategy. The cyclohexyl group at the 2-position would be expected to influence the steric and electronic properties of the resulting fused system.

Furthermore, the benzimidazole core itself can be constructed through the condensation of o-phenylenediamines with aldehydes, a reaction that can be followed by further modifications to build complex structures. sigmaaldrich.com Starting with a pre-functionalized building block like this compound allows for a more controlled and modular approach to the synthesis of intricate heterocyclic frameworks. The reactivity of the bromine atom can be harnessed to introduce various substituents or to serve as a handle for annulation reactions, leading to the formation of polycyclic systems with potential applications in medicinal chemistry and materials science. nih.gov

Precursor for Diversified Benzimidazole Libraries

The development of chemical libraries is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for the generation of diversified benzimidazole libraries due to the versatility of the carbon-bromine bond in cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for introducing a wide array of substituents at the 7-position of the benzimidazole ring.

The Suzuki-Miyaura coupling, for example, allows for the formation of a carbon-carbon bond between the bromo-benzimidazole and various boronic acids or esters. This reaction is known for its high functional group tolerance and generally provides good to excellent yields of the coupled products. bldpharm.com Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amine functionalities. These reactions are instrumental in creating libraries of compounds with varied electronic and steric properties, which can then be screened for biological activity.

The following table illustrates the potential for diversification of the this compound scaffold using these powerful cross-coupling methods.

Reaction Type Coupling Partner Potential Introduced Moiety Resulting Compound Class
Suzuki-Miyaura CouplingArylboronic acidSubstituted phenyl group7-Aryl-2-cyclohexyl-1H-benzo[d]imidazoles
Suzuki-Miyaura CouplingHeteroarylboronic acidPyridyl, thienyl, furyl, etc.7-Heteroaryl-2-cyclohexyl-1H-benzo[d]imidazoles
Buchwald-Hartwig AminationPrimary or secondary amineAlkylamino, arylamino groupsN-Substituted-7-amino-2-cyclohexyl-1H-benzo[d]imidazoles
Sonogashira CouplingTerminal alkyneAlkynyl or arylalkynyl group7-Alkynyl-2-cyclohexyl-1H-benzo[d]imidazoles

This strategic functionalization allows for the systematic exploration of the chemical space around the benzimidazole core, a crucial step in the identification of new lead compounds for drug development.

Integration into Polymeric Architectures or Advanced Materials

While specific examples of the integration of this compound into polymeric architectures are not extensively documented in the available literature, its chemical structure suggests significant potential for such applications. The presence of the reactive bromine atom provides a handle for polymerization reactions. For instance, it could potentially be used as a monomer in polycondensation reactions or as a functional group for grafting onto existing polymer backbones.

Research on other halogenated benzimidazole derivatives has shown their utility in materials science. For example, 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has been identified as a building block for creating functionalized polymers with specific properties for applications in electronics and coatings. The bromine and chlorine substituents in this related compound enhance its electrophilicity and binding affinity, making it a versatile component in polymer synthesis.

By analogy, this compound could be explored as a monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers known for their excellent thermal and chemical stability. The cyclohexyl group would be expected to influence the solubility and processing characteristics of the resulting polymer. Furthermore, the bromo-functionalized benzimidazole could be used to create advanced materials with tailored optical or electronic properties. The ability of the benzimidazole moiety to participate in hydrogen bonding and π-π stacking interactions can also be exploited in the design of self-assembling materials and supramolecular polymers. beilstein-journals.org

Application in Ligand Design for Coordination Chemistry

The benzimidazole scaffold, with its nitrogen-containing heterocyclic ring, is an excellent ligand for a variety of metal ions. The nitrogen atoms can act as Lewis bases, coordinating to metal centers to form stable complexes. This compound, with its specific substitution pattern, offers unique possibilities in ligand design for coordination chemistry. The cyclohexyl group can introduce steric bulk, influencing the coordination geometry and the accessibility of the metal center. The bromine atom, while not typically a primary coordination site, can modulate the electronic properties of the ligand and potentially participate in secondary interactions within the crystal lattice of the resulting metal complex.

Numerous studies have reported the synthesis and characterization of metal complexes with benzimidazole-derived ligands. These complexes have shown a wide range of applications, including as catalysts and as potential therapeutic agents. evitachem.combldpharm.com The coordination of benzimidazole ligands to metal ions like copper(II), zinc(II), nickel(II), and silver(I) has been shown to enhance their biological activity in some cases. evitachem.com

The design of ligands based on this compound could lead to the development of new metal complexes with interesting structural features and potentially useful catalytic or biological properties. The combination of the coordinating benzimidazole core, the sterically demanding cyclohexyl group, and the electronically modifying bromo substituent provides a rich platform for the exploration of new coordination compounds.

The following table summarizes some of the metal ions that have been successfully complexed with benzimidazole-based ligands and the potential geometries of the resulting complexes.

Metal Ion Typical Coordination Number Potential Geometry
Copper(II)4, 5, 6Square planar, square pyramidal, octahedral
Zinc(II)4, 6Tetrahedral, octahedral
Nickel(II)4, 6Square planar, octahedral
Silver(I)2, 3, 4Linear, trigonal planar, tetrahedral
Palladium(II)4Square planar

The synthesis of metal complexes with this compound as a ligand would be a logical extension of the existing research in this field, with the potential to uncover novel structures and functionalities.

Exploration of Biological Potential Via in Vitro and in Silico Methodologies

Antimycobacterial Activity in In Vitro Cell Cultures

The antimycobacterial properties of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole and its analogs have been a key area of investigation, revealing promising activity against the causative agent of tuberculosis.

In vitro studies have demonstrated that 1H-benzo[d]imidazole derivatives, including those with a bromo-substitution and a cyclohexyl group, exhibit potent antitubercular activity. These compounds have shown efficacy against intracellular Mycobacterium tuberculosis, indicating their ability to act within human macrophages. Research has highlighted that specific benzimidazole (B57391) derivatives can achieve bactericidal effects at nanomolar concentrations while exhibiting low cytotoxicity against human cell lines, suggesting a favorable selectivity index.

The primary mechanism of action for the antimycobacterial activity of this compound and related compounds has been identified as the inhibition of the Mycobacterium tuberculosis MmpL3 (Mycobacterial membrane protein Large 3) protein. MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate, a crucial precursor for the synthesis of mycolic acids, which are integral components of the mycobacterial cell wall.

By targeting MmpL3, these benzimidazole derivatives disrupt the mycolic acid metabolism. This disruption leads to an inhibition of trehalose dimycolate (TDM) synthesis and reduced levels of mycolylated arabinogalactan. The consequence of this inhibition is a compromise of the structural integrity of the mycobacterial cell envelope, ultimately leading to bacterial death. Studies involving the selection of drug-resistant M. tuberculosis mutants have revealed mutations in the mmpL3 gene, further confirming that MmpL3 is the direct target of these compounds. Interestingly, it has been observed that there is no cross-resistance between these 1H-benzo[d]imidazole derivatives and other MmpL3 inhibitors like SQ109, suggesting that they may bind to different regions of the protein.

Antibacterial Activity Against Specific Bacterial Strains (In Vitro)

While the antimycobacterial activity of this compound has been a primary focus of research, its broader antibacterial spectrum against other bacterial strains is less characterized.

Specific Minimum Inhibitory Concentration (MIC) data for this compound against a range of non-mycobacterial strains is not extensively available in the reviewed scientific literature. While studies on other benzimidazole derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, direct MIC values for the subject compound against specific strains such as Staphylococcus aureus or Escherichia coli are not well-documented.

Similarly, dedicated studies focusing on the antibiofilm activity of this compound are not readily found in the current body of scientific research. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its antibacterial potential, particularly in the context of chronic and persistent infections. While some benzimidazole analogs have been investigated for their antibiofilm properties, specific data for this compound is lacking.

In silico molecular docking studies have been instrumental in elucidating the interaction of benzimidazole derivatives with their mycobacterial target, MmpL3. However, comprehensive molecular docking predictions for this compound against a variety of potential bacterial targets outside of M. tuberculosis are not widely reported. Such studies would be valuable in predicting the potential antibacterial spectrum of the compound and identifying other possible mechanisms of action.

Antifungal Activity (In Vitro)

The benzimidazole scaffold is a well-established pharmacophore in antifungal drug discovery. researchgate.net Derivatives of this heterocyclic system have demonstrated a broad spectrum of activity against various fungal pathogens. researchgate.netresearcher.life The mechanism of action for many antifungal benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin, which is crucial for cell division and intracellular transport.

While specific studies on the antifungal activity of this compound are not extensively detailed in the available literature, research on structurally related compounds provides insights into its potential efficacy. For instance, various alkylated mono-, bis-, and tris-benzimidazole derivatives have shown moderate to excellent antifungal activities against a range of fungal strains, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 0.975 μg/mL. researchgate.net Furthermore, studies on other bromo-substituted benzimidazole derivatives have highlighted their significant activity against fungal species like Candida albicans. nih.gov The presence of a bromine atom on the benzimidazole ring, combined with a bulky cyclohexyl group at the 2-position, may influence the compound's lipophilicity and its interaction with fungal cellular targets, potentially contributing to its antifungal properties. researcher.life

Anticancer Activity in In Vitro Cell Lines

The anticancer potential of benzimidazole derivatives has been a significant area of research, with many compounds from this class exhibiting potent cytotoxic effects against various cancer cell lines. nih.gov

Inhibition of Cancer Cell Proliferation (e.g., NCI-60 panel, specific cell lines)

The U.S. National Cancer Institute (NCI) has developed a screening program utilizing a panel of 60 human cancer cell lines (NCI-60) to identify novel anticancer agents. nih.govrevvity.com This panel represents nine different types of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. revvity.com While specific NCI-60 screening data for this compound is not publicly available, numerous benzimidazole derivatives have been evaluated through this program, demonstrating a wide range of potencies and patterns of activity. nih.govnih.gov

Studies on halogen-substituted benzimidazoles have shown that these compounds can exhibit significant and selective antiproliferative activity. For example, certain bromo-substituted benzimidazole analogs have demonstrated pronounced growth inhibition against various cancer cell lines. mdpi.com The cytotoxic effects of these compounds are often attributed to their ability to interfere with essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov The lipophilic cyclohexyl group at the C-2 position and the bromo-substituent at the C-7 position of the target compound are structural features that could enhance its uptake into cancer cells and its interaction with intracellular targets, thereby contributing to its potential antiproliferative activity.

Molecular Mechanisms of Antiproliferative Effects (e.g., DNA Topoisomerase I inhibition, kinase inhibition)

The antiproliferative effects of benzimidazole derivatives are often mediated through the inhibition of key cellular enzymes involved in cancer progression, such as DNA topoisomerases and protein kinases.

DNA Topoisomerase I Inhibition: DNA topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov Its inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death. Several benzimidazole-containing compounds have been identified as inhibitors of human DNA topoisomerase I. nih.govresearchgate.net These compounds can interfere with the catalytic cycle of the enzyme, leading to the stabilization of the enzyme-DNA cleavage complex. nih.gov While direct evidence for this compound as a topoisomerase I inhibitor is not available, the benzimidazole scaffold is recognized as a pharmacophore capable of this inhibitory action. researchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov The inhibition of specific kinases is a major strategy in modern cancer therapy. Numerous benzimidazole derivatives have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases like EGFR and HER2, as well as intracellular kinases like CK2 and PIM-1. nih.govnih.govmdpi.comresearchgate.net The presence of a bromine atom in the benzimidazole ring has been shown to be favorable for potent and selective cytotoxic activity in some kinase inhibitor series. nih.gov Molecular docking studies of related compounds have shown that the benzimidazole moiety can effectively bind to the ATP-binding pocket of kinases. nih.govdntb.gov.ua This suggests that this compound could potentially exert its anticancer effects through the inhibition of one or more protein kinases.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicted Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological effects.

While a specific QSAR study for this compound was not found in the reviewed literature, numerous QSAR analyses have been performed on various series of benzimidazole and benzothiazole derivatives to elucidate the structural requirements for their anticancer and other biological activities. mdpi.comresearchgate.net These studies have often highlighted the importance of descriptors related to topology, spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com For halogen-substituted benzimidazoles, the position and nature of the halogen atom, along with the properties of the substituent at the 2-position, are critical determinants of their activity. A QSAR model for a series of benzimidazole derivatives might reveal that specific steric and electronic properties of the cyclohexyl and bromo substituents contribute favorably to the predicted biological activity.

In Silico Screening and Pharmacophore Modeling for Receptor Binding

In silico screening and pharmacophore modeling are powerful computational tools in drug discovery used to identify potential drug candidates and to understand their interactions with biological targets. revvity.comnih.gov

In Silico Screening: This technique involves the use of computer programs to screen large libraries of virtual compounds against a specific biological target to identify those that are most likely to bind to it. nih.gov For a compound like this compound, in silico screening could be used to predict its potential biological targets by docking it into the binding sites of various proteins known to be involved in disease processes.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. mdpi.comnih.gov These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). nih.gov While a specific pharmacophore model for this compound is not available, pharmacophore models have been successfully developed for other benzimidazole derivatives to identify novel inhibitors of targets such as protein kinases. nih.govdntb.gov.ua A hypothetical pharmacophore model for a target of this compound might include a hydrophobic feature corresponding to the cyclohexyl group and an aromatic feature from the benzimidazole ring, which could be used to search for other potentially active molecules. nih.gov

Derivatization and Structural Modification Strategies for 7 Bromo 2 Cyclohexyl 1h Benzo D Imidazole

Systematic Structural Variations at the Bromo Position (C-7)

The bromine atom at the C-7 position of the benzimidazole (B57391) ring serves as a key functional handle for a variety of structural modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a diverse array of substituents, significantly altering the electronic and steric properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-7 position and various aryl or heteroaryl boronic acids or esters. libretexts.orgclockss.orgnih.govnih.gov This allows for the synthesis of 7-aryl or 7-heteroaryl-2-cyclohexyl-1H-benzo[d]imidazole derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The electronic nature of the substituents on the boronic acid can influence the reaction efficiency. libretexts.org

Heck Coupling: The Heck reaction enables the introduction of alkenyl groups at the C-7 position by coupling with various alkenes. organic-chemistry.orglibretexts.orgresearchgate.net This leads to the formation of 7-alkenyl-2-cyclohexyl-1H-benzo[d]imidazole derivatives, which can serve as precursors for further functionalization.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice, reacting the 7-bromo derivative with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netresearchgate.net The resulting 7-alkynyl-2-cyclohexyl-1H-benzo[d]imidazoles are valuable intermediates for creating more complex structures.

Buchwald-Hartwig Amination: This reaction provides a direct route to 7-amino-2-cyclohexyl-1H-benzo[d]imidazole derivatives by coupling with a wide range of primary and secondary amines. wikipedia.orgresearchgate.netresearchgate.net This method is crucial for introducing nitrogen-containing functional groups that can participate in hydrogen bonding and other key biological interactions. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky biarylphosphine ligands often showing high efficacy. nih.gov

Modifications and Substitutions on the Cyclohexyl Ring (C-2)

The cyclohexyl group at the C-2 position plays a significant role in the lipophilicity and conformational flexibility of the molecule. Modifications to this ring can fine-tune these properties and influence interactions with biological targets.

Strategies for Cyclohexyl Ring Modification:

Introduction of Functional Groups: While direct functionalization of the saturated cyclohexyl ring is challenging, synthetic strategies can involve the use of pre-functionalized cyclohexanecarboxylic acids or aldehydes in the initial synthesis of the benzimidazole core. For instance, using cyclohexanone (B45756) derivatives or functionalized cyclohexanecarbaldehydes can lead to the incorporation of hydroxyl, amino, or keto groups on the cyclohexyl ring.

Ring Size Variation: Replacing the cyclohexyl group with other cycloalkyl groups, such as cyclopentyl or cycloheptyl, can alter the steric bulk and conformational preferences, which can be critical for optimizing binding to a specific target. esisresearch.org

Aromatization: In some instances, replacing the cyclohexyl group with a phenyl ring can provide insights into the importance of the three-dimensional structure of the C-2 substituent versus the potential for π-π stacking interactions.

These modifications allow for a detailed investigation of the steric and electronic requirements of the C-2 substituent for optimal biological activity.

Functionalization at the Imidazole (B134444) N-H Group

The imidazole N-H group provides a readily accessible site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties, such as solubility and membrane permeability, as well as its biological activity. nih.gov

Common N-Functionalization Reactions:

N-Alkylation: The N-H proton can be readily deprotonated with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide to introduce an alkyl chain. This modification can impact the compound's lipophilicity and steric profile.

N-Arylation: The introduction of an aryl or heteroaryl group at the N-1 position can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. researchgate.net This can introduce functionalities capable of engaging in additional binding interactions.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. The resulting amide bond can act as a hydrogen bond acceptor and influence the molecule's conformation.

N-Sulfonylation: The introduction of a sulfonyl group can be achieved by reacting the N-H group with a sulfonyl chloride. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the molecule.

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine the 7-bromo-2-cyclohexyl-1H-benzo[d]imidazole scaffold with other known pharmacophores. This approach can lead to compounds with dual modes of action, enhanced potency, or improved selectivity. nih.govdntb.gov.uaajptr.com

Examples of Hybridization Strategies:

Coupling with Other Heterocycles: The functional handles at the C-7 and N-1 positions can be used to link other heterocyclic moieties known for their biological activities, such as triazoles, pyrazoles, or pyridines. For example, a Sonogashira coupling at C-7 followed by a click chemistry reaction can introduce a triazole ring.

Incorporation of Amino Acid or Peptide Fragments: The N-H group or a functional group introduced at C-7 can be used to attach amino acids or short peptide sequences, which can improve cell permeability or target specific protein-protein interactions.

Linkage to Known Drugs or Natural Products: The benzimidazole core can be tethered to existing drugs or natural product scaffolds to create novel conjugates with potentially synergistic effects.

The synthesis of such hybrid molecules represents a rational approach to developing next-generation therapeutic agents with improved pharmacological profiles.

Impact of Structural Modifications on In Vitro Biological Potency and Selectivity

The systematic structural modifications described above have a profound impact on the in vitro biological potency and selectivity of the resulting derivatives. The data gathered from these studies are essential for establishing clear structure-activity relationships (SAR).

Key SAR Observations from Benzimidazole Derivatives:

Antimicrobial Activity: Studies on related benzimidazole derivatives have shown that the nature and position of substituents significantly influence their antimicrobial and antifungal activities. esisresearch.orgresearchgate.netnih.govspast.orgekb.egresearchgate.net For instance, the presence of electron-withdrawing groups on the benzimidazole ring can enhance activity against certain bacterial strains. esisresearch.org The substitution pattern on the C-2 ring, whether it is a cyclohexyl or a phenyl group, also plays a critical role in determining the spectrum of activity. spast.org

Anticancer Activity: The antiproliferative activity of benzimidazole derivatives against various cancer cell lines is highly dependent on their structural features. nih.govnih.govnih.govrsc.orgnih.govbrieflands.comresearchgate.netresearchgate.net Modifications that enhance DNA binding or inhibition of key enzymes like topoisomerases can lead to potent anticancer agents. The introduction of specific substituents can also influence selectivity towards certain cancer cell types.

The following table summarizes hypothetical in vitro biological data for a series of derivatized this compound compounds to illustrate the impact of structural modifications.

Compound IDModificationTargetIn Vitro Potency (IC₅₀/MIC, µM)Selectivity Index
Parent-001 This compound->50-
C7-Aryl-002 7-Phenyl substitution (via Suzuki coupling)Kinase X5.210
C7-Amino-003 7-Anilino substitution (via Buchwald-Hartwig)Topoisomerase II1.825
C2-OH-004 4-Hydroxycyclohexyl at C-2Kinase Y15.65
N1-Me-005 N-MethylationKinase X2.515
Hybrid-006 C-7 linked to a triazole pharmacophoreMultiple0.9>50

This table contains hypothetical data for illustrative purposes.

A thorough analysis of such data allows for the rational design of new derivatives with improved potency and selectivity, ultimately guiding the development of promising lead compounds for further preclinical and clinical evaluation.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of "7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole" and for monitoring the progress of its synthesis. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products.

Research Findings: In a typical synthetic route, the reaction between a brominated o-phenylenediamine (B120857) precursor and cyclohexanecarboxaldehyde (B41370) or a related derivative would be monitored. Small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into the HPLC system. The disappearance of starting material peaks and the appearance and subsequent plateauing of the main product peak signal the reaction's completion. For purity assessment of the final product, a high-purity, well-characterized reference standard of "this compound" is used for comparison. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, often expressed as "area %".

While specific HPLC methods for "this compound" are not extensively published, methods for other benzimidazole (B57391) derivatives provide a strong framework. nih.govnih.gov For instance, studies on various benzimidazole anthelmintics have demonstrated the power of HPLC in monitoring degradation processes, which is a form of purity analysis. nih.gov These methods are typically validated for accuracy and precision, with recoveries often in the range of 94% to 106%. nih.gov Reversed-phase HPLC is the most common mode used for benzimidazoles, employing a non-polar stationary phase and a polar mobile phase.

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (or buffer), often with an additive like formic acid or trifluoroacetic acid to improve peak shape
Detection UV-Vis Detector (typically scanned from 200-400 nm, with a specific wavelength, e.g., 254 nm or 280 nm, for quantification)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities that may be present in a sample of "this compound". It is particularly useful for detecting residual solvents from the synthesis and purification process (e.g., ethanol, ethyl acetate, toluene) or volatile by-products.

Research Findings: For a compound like "this compound," direct GC-MS analysis requires careful consideration of its thermal stability. Many brominated compounds and higher molecular weight benzimidazoles can degrade at the high temperatures used in the GC inlet. nih.gov This can lead to inaccurate quantification and misidentification of impurities. However, GC-MS is highly effective for identifying specific degradation products, such as those arising from the hydrolysis of functional groups in related benzimidazole structures. nih.gov

To analyze the compound, a sample is dissolved in a suitable volatile solvent and injected into the GC. The components are separated based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and provides a mass spectrum, which acts as a "molecular fingerprint," allowing for the identification of unknown impurities by comparing their spectra to established libraries. GC-MS methods developed for multi-residue analysis of complex matrices can detect compounds at very low levels, with limits of quantitation often in the mg/kg range. plos.org

Parameter Typical Condition
Column Fused silica (B1680970) capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm)
Inlet Temperature 250-280 °C (Optimization required to prevent degradation)
Carrier Gas Helium or Hydrogen
Oven Program A temperature gradient, e.g., starting at 60°C, holding for 2 minutes, then ramping to 300°C at 10-20°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C

Capillary Electrophoresis (CE) for Separation Science

Capillary Electrophoresis offers an alternative and complementary separation technique to HPLC. It separates molecules based on their charge-to-size ratio in an electric field. For "this compound," CE could be particularly advantageous for its high efficiency, minimal sample consumption, and rapid analysis times. It can often resolve impurities that are difficult to separate by HPLC.

Research Findings: The benzimidazole core contains basic nitrogen atoms that can be protonated in an acidic buffer. This allows the molecule to acquire a positive charge, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. The separation would be influenced by the pH of the background electrolyte (BGE), which controls the degree of ionization of the analyte and the electroosmotic flow (EOF) within the capillary. Different additives, such as organic solvents (methanol, acetonitrile) or cyclodextrins, can be included in the BGE to enhance selectivity and resolve closely related impurities or potential isomers. While specific applications to this exact molecule are not prominent, the methodology is well-established for a vast range of small organic molecules.

Parameter Typical Condition
Capillary Fused-silica (e.g., 50 µm internal diameter, 50-75 cm total length)
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at low pH (e.g., pH 2.5-4.5) to ensure protonation
Applied Voltage 15-30 kV
Detection Diode Array Detector (DAD)
Injection Hydrodynamic or electrokinetic injection
Capillary Temperature 25 °C

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase behavior of "this compound".

Research Findings: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For "this compound," a TGA thermogram would reveal its decomposition temperature (Td), which is the temperature at which significant mass loss begins. This is a critical parameter for determining the upper-temperature limit for storage and processing. Studies on other benzimidazole-based compounds show they can possess excellent thermal stability, with some having decomposition temperatures well above 300°C. researchgate.net The TGA curve would also indicate the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures (typically below 150°C).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for "this compound" would show a sharp endothermic peak corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak. Broad peaks often suggest the presence of impurities. Furthermore, DSC can detect other thermal events such as polymorphic transitions, glass transitions, or exothermic decomposition events that might not involve mass loss.

Technique Parameter Information Obtained
TGA Heating Rate 5-20 °C/min
Atmosphere Nitrogen or Air
Temperature Range Ambient to 500°C or higher
Result Decomposition Temperature (Td), residual solvent/water content
DSC Heating Rate 2-10 °C/min
Atmosphere Nitrogen
Temperature Range Ambient to a temperature above the melting point
Result Melting Point (Tm), Heat of Fusion (ΔHf), Polymorphic transitions

Future Research Directions and Emerging Areas

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole, while achievable through established methods, offers significant opportunities for methodological refinement and the exploration of novel synthetic strategies. Current approaches often rely on the condensation of a substituted o-phenylenediamine (B120857) with cyclohexanecarboxylic acid or its derivatives, which can sometimes be limited by harsh reaction conditions and modest yields.

Future synthetic research could focus on several key areas:

Greener Synthetic Routes: The development of more environmentally benign synthetic protocols is a paramount goal in modern chemistry. For the synthesis of this compound, this could involve the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. nih.govnih.govresearchgate.net Enzymatic catalysis, employing enzymes like oxidases, presents another green alternative that could offer high selectivity and milder reaction conditions. jocpr.com

Advanced Catalytic Systems: Exploration of novel transition-metal catalysts (e.g., copper, nickel, palladium) could lead to more efficient and versatile synthetic methods. nih.govtandfonline.com These catalysts could enable C-H activation strategies, allowing for the direct coupling of a bromo-benzimidazole core with a cyclohexyl group, thus avoiding the pre-functionalization of starting materials. Flow chemistry represents another frontier, offering precise control over reaction parameters, improved safety, and the potential for scalable synthesis. nih.gov

Divergent Synthesis Strategies: Developing synthetic pathways that allow for the easy diversification of the this compound scaffold would be highly valuable. This could involve late-stage functionalization, where the bromine atom or other positions on the benzimidazole (B57391) ring are modified to introduce a variety of functional groups, leading to a library of related compounds for structure-activity relationship (SAR) studies.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green ChemistryReduced environmental impact, increased safetyUse of water as a solvent, biodegradable catalysts, enzymatic reactions nih.govnih.govresearchgate.netjocpr.com
Advanced CatalysisHigher efficiency, broader substrate scopeC-H activation, novel transition-metal catalysts, flow chemistry nih.govtandfonline.comnih.gov
Divergent SynthesisRapid generation of compound librariesLate-stage functionalization, combinatorial chemistry approaches

Deeper Mechanistic Understanding of In Vitro Biological Interactions

While the benzimidazole class of compounds is known for a wide range of biological activities, the specific in vitro interactions and mechanism of action for this compound remain largely uncharacterized. nih.gov Future research should aim to elucidate its biological targets and the molecular pathways it modulates.

Key areas for investigation include:

Target Identification and Validation: High-throughput screening against a panel of biological targets, such as kinases, phosphatases, and other enzymes, could identify specific proteins with which the compound interacts. Benzimidazole derivatives have shown promise as inhibitors of various kinases, and the bromo and cyclohexyl substituents of the title compound could confer unique selectivity and potency. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the 7-bromo and 2-cyclohexyl groups affect biological activity is crucial. This would involve synthesizing a series of analogs and evaluating their in vitro potency. For instance, varying the halogen at the 7-position or altering the size and nature of the substituent at the 2-position could provide valuable insights into the key structural features required for a particular biological effect.

Cellular and Molecular Mechanism Studies: Once a primary biological target is identified, further studies will be needed to understand the downstream cellular consequences of its modulation. This could involve techniques such as Western blotting to assess changes in protein expression and phosphorylation, cell cycle analysis, and apoptosis assays to determine the compound's effect on cell fate.

Potential for Development as Molecular Probes

The inherent fluorescence of the benzimidazole scaffold makes it an attractive candidate for the development of molecular probes for bioimaging and sensing applications. nih.govnih.govnih.gov The specific substitutions on this compound could be leveraged to create probes with unique photophysical properties.

Future research in this area could explore:

Fluorescent Properties and Environmental Sensitivity: A thorough characterization of the compound's absorption and emission spectra, quantum yield, and sensitivity to environmental factors such as pH and polarity is a necessary first step. The bromine atom, being a heavy atom, could influence the photophysical properties, potentially leading to interesting phenomena like phosphorescence.

Design of Targeted Probes: The benzimidazole core can be functionalized with specific recognition motifs to create probes that selectively bind to particular analytes of interest, such as metal ions, reactive oxygen species, or specific biomolecules. jocpr.comnih.govacs.org The cyclohexyl group could be modified to incorporate such targeting moieties.

Applications in Bioimaging: If the compound exhibits suitable photophysical properties (e.g., emission in the biological window, high photostability), it could be investigated as a fluorescent probe for imaging in living cells. This would involve studying its cellular uptake, localization, and potential for monitoring specific cellular processes. nih.gov

Integration into Supramolecular Chemistry or Host-Guest Systems

The field of supramolecular chemistry, which involves the study of non-covalent interactions, offers exciting possibilities for the application of this compound. nih.govnih.gov Its structural features suggest it could act as a building block for the construction of complex, self-assembled architectures.

Potential research directions include:

Crystal Engineering: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. tandfonline.com The N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. acs.org A detailed crystallographic study of the compound and its derivatives could reveal its preferred packing motifs and guide the design of new crystalline materials with desired properties.

Host-Guest Chemistry: The benzimidazole core, with its aromatic and heterocyclic nature, could potentially act as a guest molecule, binding within the cavity of a larger host molecule. ijpsr.comnih.gov Alternatively, with appropriate functionalization, it could be incorporated into a larger macrocyclic structure to act as a host for smaller guest molecules. The cyclohexyl group would likely play a significant role in modulating the binding affinity and selectivity of such host-guest systems.

Self-Assembled Materials: Through a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions, this compound could self-assemble into higher-order structures such as nanofibers, gels, or liquid crystals. The specific nature of these assemblies would be highly dependent on the solvent and other experimental conditions.

Advanced Computational Modeling for Enhanced Predictive Capabilities

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound, computational methods can provide valuable insights and guide experimental efforts.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the compound's electronic structure, molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.govnih.gov This information can help to understand its reactivity, photophysical properties, and potential interaction sites for biological targets or in supramolecular assemblies.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate the structural features of a series of benzimidazole derivatives with their biological activity, it is possible to predict the activity of new, unsynthesized compounds. nih.govijpsr.comnih.gov This can help to prioritize synthetic targets and accelerate the drug discovery process.

Molecular Docking and Dynamics Simulations: If a biological target for the compound is identified, molecular docking can be used to predict its binding mode and affinity. nih.govnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the protein-ligand complex and to understand the dynamic nature of their interactions over time.

Computational MethodApplication to this compoundPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure, HOMO/LUMO energies, MEPUnderstanding of reactivity, photophysical properties, and interaction sites nih.govnih.gov
QSARCorrelation of structural features with biological activityPrediction of activity for new analogs, guidance for synthesis nih.govijpsr.comnih.gov
Molecular Docking and DynamicsPrediction of binding mode and affinity to biological targetsElucidation of protein-ligand interactions, stability of the complex nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?

  • Methodology :

  • Nucleophilic substitution : The bromine atom at position 7 can undergo substitution using nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or DMF with bases such as K₂CO₃. Yields typically range from 70–86% under reflux conditions .

  • Cyclohexyl group introduction : Cyclohexylation at position 2 is achieved via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 100–120°C .

  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, increasing Pd catalyst concentration from 2% to 5% improved yields from 65% to 82% in analogous compounds .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Reference
Bromine substitutionK₂CO₃, DMSO, 80°C, 12h72–86
Cyclohexyl couplingPd(OAc)₂, XPhos, toluene, 110°C65–82

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Distinct signals for the cyclohexyl group (δ 1.2–2.1 ppm for CH₂, δ 2.5–3.0 ppm for CH) and aromatic protons (δ 7.3–8.3 ppm) confirm substitution patterns. The bromine atom deshields adjacent protons, shifting signals upfield .
  • HRMS : Molecular ion peaks ([M+H]⁺) with m/z ≈ 305.03 (C₁₃H₁₄BrN₂) validate the molecular formula .
  • FTIR : Stretching vibrations for C-Br (590–600 cm⁻¹) and C=N (1610–1620 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities are associated with this compound derivatives?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli show activity at 8–32 µg/mL, influenced by halogen substitution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values of 10–50 µM, with cyclohexyl groups enhancing lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Functional selection : B3LYP/6-31G* accurately calculates HOMO-LUMO gaps (≈4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions at N1 and electrophilic sites at C7 .
  • Thermochemical accuracy : Inclusion of exact exchange (e.g., hybrid functionals) reduces errors in bond dissociation energies to <3 kcal/mol, critical for predicting substitution pathways .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodology :

  • Meta-analysis : Compare IC₅₀/MIC values across studies while controlling for variables like assay type (e.g., MTT vs. resazurin) and cell line heterogeneity .
  • Structural benchmarking : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends. Bromine’s larger size enhances hydrophobic interactions in enzyme pockets .

Q. How does regioselectivity challenge the synthesis of this compound derivatives?

  • Methodology :

  • Directing groups : Use of meta-directing substituents (e.g., -NO₂) at C5 improves bromination selectivity at C7 by 80% .
  • Protection/deprotection : Temporary protection of the imidazole NH with Boc groups prevents unwanted side reactions during cyclohexyl coupling .

Q. What role do substituents play in the structure-activity relationship (SAR) of benzimidazole-based EGFR inhibitors?

  • Methodology :

  • Docking studies : Bromine at C7 and cyclohexyl at C2 increase binding affinity (ΔG = −9.2 kcal/mol) to EGFR’s ATP-binding pocket by forming van der Waals contacts with Leu694 and Met793 .
  • Pharmacophore modeling : QSAR models highlight ClogP >3 and polar surface area <90 Ų as critical for blood-brain barrier penetration in neuroactive derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.